molecular formula C8H9ClNO6P B101588 Phosphoric acid, dimethyl 2-chloro-4-nitrophenyl ester CAS No. 17650-76-9

Phosphoric acid, dimethyl 2-chloro-4-nitrophenyl ester

Cat. No. B101588
CAS RN: 17650-76-9
M. Wt: 281.59 g/mol
InChI Key: BLVSIGRJPXXNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphoric acid, dimethyl 2-chloro-4-nitrophenyl ester, commonly known as CDNB, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a substrate for the measurement of glutathione S-transferase activity.

Mechanism Of Action

CDNB is a substrate for GSTs, which catalyze the conjugation of glutathione to CDNB. The reaction yields a thioether product that is stable and can be measured spectrophotometrically. The mechanism of action of CDNB involves the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of CDNB.

Biochemical And Physiological Effects

CDNB has been shown to induce oxidative stress and apoptosis in various cell types. CDNB has also been shown to cause DNA damage and alter gene expression in some cell types. However, the physiological effects of CDNB in vivo are not well understood.

Advantages And Limitations For Lab Experiments

CDNB is a widely used substrate for the measurement of GST activity. It is easy to use and provides a reliable and reproducible method for the measurement of GST activity. However, CDNB has some limitations, including its potential toxicity and the fact that it may not accurately reflect the activity of all GST isoforms.

Future Directions

There are many future directions for the use of CDNB in scientific research. One potential area of research is the development of new GST inhibitors for the treatment of cancer and other diseases. CDNB could also be used in the study of drug metabolism and drug-drug interactions. Additionally, CDNB could be used in the development of new diagnostic tools for the detection of GST activity in various tissues and organisms.

Synthesis Methods

CDNB is synthesized by the reaction of 2-chloro-4-nitrophenol with dimethyl phosphorochloridate in the presence of a base. The reaction yields CDNB as a yellow crystalline solid. The purity of the synthesized CDNB can be determined by HPLC or NMR spectroscopy.

Scientific Research Applications

CDNB is widely used in scientific research as a substrate for the measurement of glutathione S-transferase activity. Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in the detoxification of xenobiotics and reactive oxygen species. CDNB is commonly used to measure the activity of GSTs in various tissues and organisms. CDNB has also been used in the study of drug metabolism and drug-drug interactions.

properties

CAS RN

17650-76-9

Product Name

Phosphoric acid, dimethyl 2-chloro-4-nitrophenyl ester

Molecular Formula

C8H9ClNO6P

Molecular Weight

281.59 g/mol

IUPAC Name

(2-chloro-4-nitrophenyl) dimethyl phosphate

InChI

InChI=1S/C8H9ClNO6P/c1-14-17(13,15-2)16-8-4-3-6(10(11)12)5-7(8)9/h3-5H,1-2H3

InChI Key

BLVSIGRJPXXNPD-UHFFFAOYSA-N

SMILES

COP(=O)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Canonical SMILES

COP(=O)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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